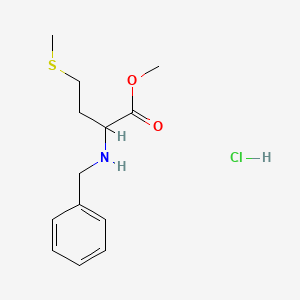

Methyl benzyl-D-methioninate hydrochloride

Description

Strategic Importance of Ester and Amine Functionalities in Chiral Synthesis

The ester and amine groups are fundamental functional groups in organic chemistry, and their interplay is of strategic importance in chiral synthesis—the synthesis of molecules with a specific three-dimensional orientation. Chiral amines are widely used as building blocks and catalysts in asymmetric reactions. researchgate.net They can function as chiral bases for enantioselective deprotonation reactions or be used to resolve racemic mixtures of acidic compounds.

The reaction between an ester and an amine to form an amide is a cornerstone of both chemical synthesis and biochemistry. echemi.com This nucleophilic substitution reaction, where the amine's nitrogen atom attacks the ester's carbonyl carbon, is the basis for forming peptide bonds, which link amino acids together to form proteins. echemi.com In synthetic chemistry, this reaction is crucial for creating a vast array of pharmaceuticals and polymers. echemi.com The ester group often serves as a protecting group for a carboxylic acid, which can be later revealed or converted into an amide under controlled conditions, making it a versatile tool in the multi-step synthesis of complex chiral molecules.

Current Research Frontiers Pertaining to Complex Methionine Derivatives

Methionine, as a sulfur-containing amino acid, and its derivatives are subjects of extensive research due to their diverse biological roles and synthetic applications. nih.govrsc.org S-adenosylmethionine (SAM), a derivative of methionine, is a critical methyl group donor in countless biological methylation reactions that regulate gene expression and protein function. amerigoscientific.com

Current research explores the application of complex methionine derivatives in several key areas:

Pharmaceutical Development : These compounds are investigated as intermediates in the synthesis of novel therapeutic agents. chemimpex.com The unique properties of methionine derivatives can be leveraged to design drugs targeting specific metabolic pathways or for creating agents with enhanced solubility and bioavailability. chemimpex.comchemimpex.com

Biochemical Research : Methionine derivatives are valuable tools for studying protein interactions, enzyme activities, and complex cellular processes. chemimpex.comchemimpex.com Metal complexes of methionine and its derivatives have been synthesized and studied for their unique chemical properties and potential applications. acs.orgacs.org

Agricultural Science : Some derivatives have been examined for their potential as plant growth regulators. chemimpex.com For instance, the L-enantiomer, Benzyl-L-methionine methyl ester hydrochloride, has shown promise in promoting cell division and elongation, which could lead to improved crop yields. chemimpex.com

Antioxidant Studies : The sulfur atom in methionine can participate in redox reactions, leading to research into the potential antioxidant properties of its derivatives, which could be relevant to studies on aging and oxidative stress. chemimpex.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-(benzylamino)-4-methylsulfanylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S.ClH/c1-16-13(15)12(8-9-17-2)14-10-11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELBNOHMQZOBAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Development of Methyl Benzyl D Methioninate Hydrochloride

Chemical Synthesis Pathways for Methyl Ester Formation

The initial step in the synthesis is the conversion of the carboxylic acid moiety of D-methionine into a methyl ester. This transformation is crucial as it protects the carboxyl group and prevents unwanted side reactions in subsequent steps. The most common methods to achieve this are direct esterification under acidic conditions and transesterification.

Direct esterification, often referred to as Fischer-Speier esterification, is a widely used and straightforward method for producing amino acid esters. organic-chemistry.org The reaction involves treating the amino acid with methanol (B129727) in the presence of an acid catalyst. The equilibrium of this reaction is typically driven towards the product by using a large excess of methanol, which also serves as the solvent, or by removing the water formed during the reaction. masterorganicchemistry.com

Several acidic catalysts are effective for this transformation. A common and highly efficient laboratory method involves bubbling dry hydrogen chloride (HCl) gas through a suspension of D-methionine in anhydrous methanol. orgsyn.org The HCl serves a dual purpose: it protonates the carbonyl group, making it more electrophilic for attack by methanol, and it protonates the amino group, forming the ammonium (B1175870) hydrochloride salt which prevents side reactions and improves solubility. This method often proceeds to near-quantitative yields. orgsyn.org

Alternatively, reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) can be used in methanol. nih.gov TMSCl reacts with methanol in situ to generate HCl, providing a convenient and milder alternative to using HCl gas. nih.gov Strong protic acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are also effective catalysts for the esterification of amino acids. organic-chemistry.org

Table 1: Catalysts and Conditions for Direct Esterification of D-Methionine

| Catalyst System | Typical Solvent | Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Hydrogen Chloride (gas) | Methanol | 0°C to Room Temp, 18h | >95% | orgsyn.org |

| Trimethylchlorosilane (TMSCl) | Methanol | Room Temperature | Good to Excellent | nih.gov |

| Sulfuric Acid (H₂SO₄) | Methanol | Reflux | Variable | organic-chemistry.org |

| p-Toluenesulfonic Acid (p-TsOH) | Methanol | Reflux with water removal | Variable | organic-chemistry.org |

Transesterification is another pathway for forming methyl esters, although it is more commonly used to interchange one alkoxy group for another rather than for the initial synthesis from a carboxylic acid. wikipedia.org In the context of synthesizing Methyl D-methioninate, this process would involve starting with a different ester of D-methionine (e.g., ethyl or benzyl (B1604629) ester) and converting it to the methyl ester by reacting it with methanol.

The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification : Similar to direct esterification, an acid catalyst protonates the carbonyl oxygen, making the ester susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol. byjus.com

Base-Catalyzed Transesterification : A strong base, such as sodium methoxide (B1231860), is used to deprotonate methanol, generating the highly nucleophilic methoxide ion (CH₃O⁻). This ion attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then collapses, expelling the original alkoxide as a leaving group. masterorganicchemistry.combyjus.com

While chemically valid, transesterification is a less direct route for this specific synthesis compared to the direct esterification of D-methionine itself.

Table 2: General Conditions for Transesterification

| Catalysis Type | Catalyst Example | Mechanism | Key Consideration | Reference |

|---|---|---|---|---|

| Acidic | H₂SO₄, HCl | Protonation of carbonyl, nucleophilic attack by methanol. | Requires large excess of methanol to shift equilibrium. | byjus.com |

| Basic | Sodium Methoxide (NaOMe) | Generation of methoxide nucleophile, attack on carbonyl. | Catalytic amount of base is sufficient. | masterorganicchemistry.com |

N-Benzylation Strategies for Amine Derivatization

Following the formation of D-methionine methyl ester hydrochloride, the next step is the introduction of a benzyl group onto the nitrogen atom of the amino group. The primary methods for this transformation are reductive alkylation and nucleophilic substitution. nih.gov

Reductive amination (or reductive alkylation) is a highly effective method for forming carbon-nitrogen bonds. wikipedia.org The process involves the reaction of the primary amine of D-methionine methyl ester with benzaldehyde. This reaction first forms a reversible imine (or Schiff base) intermediate, which is then reduced in situ to the desired secondary amine. pearson.com

A key advantage of this method is the ability to use reducing agents that are selective for the imine over the carbonyl group of the starting aldehyde. masterorganicchemistry.com This allows for a one-pot reaction where the amine, aldehyde, and reducing agent are all present together. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and the milder, less toxic sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol or ethanol (B145695) under weakly acidic conditions, which favor imine formation.

Table 3: Reagents for Reductive Alkylation

| Carbonyl Source | Reducing Agent | Typical Solvent | Key Features | Reference |

|---|---|---|---|---|

| Benzaldehyde | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Effective but toxic cyanide byproduct. | wikipedia.org |

| Benzaldehyde | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Milder, non-toxic, widely used. | masterorganicchemistry.com |

| Benzaldehyde | H₂ with Metal Catalyst (e.g., Pd/C) | Ethanol | Catalytic hydrogenation; clean but requires pressure equipment. | wikipedia.org |

This approach involves the direct alkylation of the amine with a benzyl halide, such as benzyl bromide or benzyl chloride. The nitrogen atom of the D-methionine methyl ester acts as a nucleophile and attacks the electrophilic benzylic carbon of the benzyl halide in an Sₙ2 reaction. nih.gov

This reaction requires a base to neutralize the hydrohalic acid (e.g., HBr) that is formed as a byproduct. A non-nucleophilic, sterically hindered base is often preferred to avoid competing reactions. A significant challenge with this method is controlling the degree of alkylation. The desired secondary amine product can be further alkylated by another molecule of benzyl bromide to form an undesired tertiary amine or even a quaternary ammonium salt. monash.edu Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation. Another potential side reaction is the alkylation of the sulfur atom in the methionine side chain, as sulfur is also a potent nucleophile. nih.gov

Control of Stereoselectivity and Enantiomeric Purity during Synthesis

Throughout the synthesis of Methyl benzyl-D-methioninate hydrochloride, maintaining the integrity of the stereocenter at the α-carbon is paramount. The D-configuration of the starting material must be retained in the final product. Racemization, the formation of an equal mixture of D and L enantiomers, can occur under certain conditions, particularly those involving harsh acids or bases. monash.edu

The α-proton of amino acids is susceptible to abstraction, which can lead to racemization. This is particularly a risk during the N-benzylation step:

In reductive amination , the intermediate imine can tautomerize to an enamine. Reprotonation of the enamine can occur from either face, leading to a loss of stereochemical information. The choice of solvent, temperature, and pH can influence the rate of this undesirable side reaction.

In nucleophilic substitution , a strong base used to deprotonate the amine could potentially abstract the α-proton, leading to a carbanion that can racemize.

Modern synthetic methods often employ catalysts designed to promote the desired reaction while preserving stereochemistry. For instance, certain ruthenium-catalyzed N-alkylation reactions using alcohols have been shown to proceed with excellent retention of stereochemical integrity. nih.gov It has also been noted that reaction conditions, such as the choice of solvent, can have a dramatic impact on enantiomeric purity. For example, the preparation of amino acid benzyl esters using toluene (B28343) as a solvent can lead to significant racemization, whereas using cyclohexane (B81311) under similar conditions can yield enantiomerically pure products. nih.gov

Therefore, after the synthesis is complete, it is essential to verify the enantiomeric purity of the final product. This is typically accomplished using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation of the compound. nih.gov

Methodologies for Minimizing Racemization

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a critical challenge in the synthesis of chiral compounds. For amino acid derivatives like this compound, the stereocenter at the alpha-carbon is susceptible to epimerization, particularly under harsh reaction conditions.

Several strategies can be employed to minimize racemization during the synthesis of amino acid esters. One key factor is the careful selection of solvents and the control of temperature. For instance, in the Fischer-Speier esterification of amino acids, the use of solvents with very high boiling points, such as toluene, can lead to racemization. In contrast, solvents that form lower-boiling azeotropes with water, like cyclohexane, have been shown to be effective in preparing enantiomerically pure amino acid benzyl esters. nih.gov

Another critical aspect is the management of the basicity of the reaction medium. The presence of strong bases can facilitate the abstraction of the alpha-proton of the amino acid ester, leading to racemization. In the context of peptide synthesis, which shares similar chemical transformations, the choice of the base and the use of racemization-suppressing additives are crucial. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be employed to reduce the extent of racemization during coupling reactions. researchgate.net

The nature of the protecting groups on the amino function also plays a significant role. While the target compound is an N-benzyl derivative, the synthetic strategy might involve other temporary protecting groups. The stability of these groups and their influence on the acidity of the alpha-proton must be considered to prevent loss of optical purity.

A summary of factors influencing racemization in amino acid ester synthesis is presented in the table below.

| Factor | Condition Favoring Racemization | Condition Minimizing Racemization |

| Temperature | High temperatures | Lower temperatures |

| Solvent | High-boiling point solvents (e.g., toluene) | Lower-boiling azeotropic solvents (e.g., cyclohexane) |

| Base | Strong bases | Weak, sterically hindered bases; use of additives |

| Reaction Time | Prolonged exposure to harsh conditions | Optimized reaction times |

Chiral Induction via Reaction Conditions

While the synthesis of this compound starts with an enantiomerically pure precursor (D-methionine), the concept of chiral induction is more relevant when a new stereocenter is created. However, maintaining the existing chirality can be viewed as a form of chiral control influenced by the reaction conditions.

The solvent environment can play a role in stabilizing the chiral conformation of the starting material and transition states, thereby disfavoring pathways that could lead to racemization. The use of "green" ethers like 2-methyltetrahydrofuran (B130290) (Me-THF) has been explored for the preparation of enantiopure methionine benzyl ester. biotage.com These solvents can offer a more polar environment compared to hydrocarbons like cyclohexane, which may influence the reaction pathway and help preserve stereochemical integrity. biotage.com

The choice of acid catalyst in esterification can also be a factor. While strong acids like p-toluenesulfonic acid are commonly used, their concentration and the reaction temperature must be carefully controlled to avoid side reactions and racemization. nih.govbiotage.com

Exploration of Catalytic Systems in the Synthesis of this Methionine Derivative

Catalysis is central to modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. The synthesis of this compound involves two key transformations: esterification of the carboxylic acid and N-benzylation of the amino group.

Application of Transition Metal Catalysts

Transition metal catalysts are widely used for N-alkylation reactions. For the N-benzylation of a D-methionine methyl ester, a ruthenium-based catalyst could potentially be employed. Ruthenium catalysts have been shown to be effective for the direct N-alkylation of α-amino acid esters with alcohols, a process that is atom-economical as it produces water as the only byproduct. nih.gov Such a system could offer a base-free method, which is advantageous for minimizing racemization of the chiral α-carbon. nih.gov

Palladium-based catalysts are also prominent in C-N bond formation. Catalytic systems involving a chiral aldehyde, a palladium species, and a Lewis acid have been used for the asymmetric α-benzylation of N-unprotected amino acid esters with benzyl alcohol derivatives. biotage.com While this is for the formation of a C-C bond at the alpha position, the principles of activating the amino acid ester and the benzylating agent could be adapted for N-benzylation.

Organic Catalysts and Reagents for Esterification and Amine Protection

The esterification of D-methionine can be catalyzed by strong acids, as in the Fischer-Speier method. biotage.com Alternatively, organocatalysts can be employed. For instance, the use of trimethylchlorosilane in methanol provides a mild and efficient method for the preparation of amino acid methyl ester hydrochlorides at room temperature. ambiopharm.com This method is compatible with a wide range of natural and synthetic amino acids. ambiopharm.com

For the N-benzylation step, if a direct reductive amination approach is considered, an organic catalyst could be employed for the imine formation step prior to reduction. However, a more common laboratory-scale approach involves the use of a benzyl halide with a suitable base. The choice of base and solvent is critical to control the reaction rate and prevent over-alkylation and racemization.

Elucidation of Reaction Mechanisms and Kinetic Profiles

Understanding the reaction mechanism and kinetics is fundamental for process optimization. For the synthesis of this compound, the mechanisms of esterification and N-benzylation are of primary interest.

The Fischer-Speier esterification proceeds via a series of protonation and nucleophilic attack steps. The carboxylic acid is first protonated by the strong acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol (in this case, methanol). Subsequent proton transfers and elimination of water lead to the formation of the methyl ester.

The N-benzylation of the D-methionine methyl ester, if carried out with a benzyl halide, follows a nucleophilic substitution mechanism (SN2). The amino group of the methionine ester acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide. The rate of this reaction will depend on the concentration of both reactants, the nature of the solvent, and the temperature.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to make chemical processes more environmentally benign and sustainable. In the context of synthesizing this compound, several of the twelve principles of green chemistry can be applied.

Prevention of Waste: Optimizing reaction conditions to maximize yield and minimize byproducts is a key principle. This involves careful selection of catalysts, solvents, and reaction parameters.

Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product are preferred. For example, catalytic N-alkylation with alcohols, which produces only water as a byproduct, has a higher atom economy than methods using stoichiometric reagents that generate significant waste. nih.gov

Use of Safer Solvents and Auxiliaries: The replacement of hazardous solvents is a major focus of green chemistry. As mentioned, the use of greener solvents like cyclohexane and 2-methyltetrahydrofuran (Me-THF) in place of more hazardous options like benzene (B151609) or toluene for the esterification step is a significant improvement. nih.govbiotage.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure, when possible, reduces energy consumption. The use of highly active catalysts can enable reactions to proceed under milder conditions.

Use of Renewable Feedstocks: Amino acids themselves are derived from renewable sources. The choice of other reagents, such as solvents and catalysts, can also be guided by their renewability.

The following table provides a summary of the application of green chemistry principles to the synthesis of the target compound.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Waste Prevention | Optimization of reaction yield and selectivity. |

| Atom Economy | Use of catalytic methods like N-alkylation with alcohols. nih.gov |

| Safer Solvents | Replacement of hazardous solvents with greener alternatives like cyclohexane or Me-THF. nih.govbiotage.com |

| Energy Efficiency | Use of efficient catalysts to allow for milder reaction conditions. |

| Renewable Feedstocks | D-methionine is a bio-based starting material. |

By integrating these principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Analytical Characterization Techniques for Methyl Benzyl D Methioninate Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. For Methyl benzyl-D-methioninate hydrochloride, NMR is instrumental in confirming the molecular structure, elucidating the stereochemistry, and analyzing the conformational dynamics.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The chemical shifts (δ) are influenced by the electronic environment of the nuclei, while the coupling constants (J) in ¹H NMR provide information about the connectivity of neighboring protons.

The expected ¹H and ¹³C NMR chemical shifts for this compound are tabulated below. These assignments are based on the analysis of structurally similar compounds, including D-methionine methyl ester and N-benzylated amino acids. The hydrochloride salt form will influence the chemical shifts of protons near the amine and carboxylic acid functionalities.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hα | ~4.0 - 4.2 | dd | ~5, ~8 |

| Hβ | ~2.2 - 2.4 | m | - |

| Hγ | ~2.6 - 2.8 | t | ~7 |

| S-CH₃ | ~2.1 - 2.2 | s | - |

| O-CH₃ | ~3.7 - 3.8 | s | - |

| Benzyl (B1604629) CH₂ | ~4.3 - 4.5 | q (AB system) | ~12-14 |

| Aromatic (ortho, meta, para) | ~7.3 - 7.5 | m | - |

| NH₂⁺ | ~9.0 - 9.5 | br s | - |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Cα | ~55 - 58 |

| Cβ | ~30 - 32 |

| Cγ | ~30 - 32 |

| S-CH₃ | ~15 - 16 |

| O-CH₃ | ~52 - 54 |

| Benzyl CH₂ | ~50 - 53 |

| Aromatic (ipso) | ~135 - 137 |

| Aromatic (ortho, meta) | ~128 - 130 |

| Aromatic (para) | ~129 - 131 |

| C=O (Ester) | ~170 - 172 |

The stereochemistry at the α-carbon (D-configuration) influences the precise chemical shifts and can be confirmed using chiral shift reagents or by comparison with the corresponding L-isomer. The diastereotopic protons of the benzyl methylene (B1212753) group are expected to appear as a quartet (an AB system) due to the chiral center at Cα, providing further evidence for the stereochemical integrity of the molecule.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the structural connectivity.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between scalar-coupled protons. For this compound, cross-peaks would be expected between Hα and the Hβ protons, and between the Hβ and Hγ protons, confirming the thioether side chain connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.0-4.2 ppm would show a correlation to the carbon signal at ~55-58 ppm, confirming their assignment as Hα and Cα, respectively.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Solid-State Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study solid-state properties such as polymorphism and hydrogen bonding. nih.gov

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H (Ammonium) | Stretching | 3200 - 2800 (broad) | 3200 - 2800 (weak) |

| C-H (Aromatic) | Stretching | 3100 - 3000 | 3100 - 3000 (strong) |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | 3000 - 2850 (strong) |

| C=O (Ester) | Stretching | 1750 - 1735 | 1750 - 1735 (weak) |

| N-H (Ammonium) | Bending | 1620 - 1550 | 1620 - 1550 (weak) |

| C=C (Aromatic) | Stretching | 1600, 1475 | 1600, 1475 (strong) |

| C-O (Ester) | Stretching | 1300 - 1150 | - |

| C-N | Stretching | 1200 - 1100 | - |

| C-S | Stretching | 700 - 600 | 700 - 600 (strong) |

The broad absorption in the IR spectrum between 3200 and 2800 cm⁻¹ is characteristic of the N-H stretching vibrations of the ammonium (B1175870) group in the hydrochloride salt. The strong carbonyl stretch of the methyl ester is expected around 1740 cm⁻¹. Raman spectroscopy is particularly useful for identifying the C-S stretching vibration, which is often weak in the IR spectrum. nih.gov Analysis of the solid-state spectra can provide insights into the crystal packing and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula. For this compound, the protonated molecule [M+H]⁺ would be observed in positive ion mode.

Molecular Formula: C₁₃H₂₀NO₂S⁺ (cationic part)

Calculated Exact Mass: 254.1215

Expected HRMS (m/z): 254.1215 (for [M+H]⁺)

The high precision of this measurement allows for the unambiguous confirmation of the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable structural information.

Table 4: Predicted Major Fragment Ions in the Tandem Mass Spectrum of this compound ([M+H]⁺)

| m/z of Fragment Ion | Proposed Structure/Loss |

| 194.09 | Loss of methoxycarbonyl group (-COOCH₃) |

| 163.07 | Loss of benzyl group (-C₇H₇) |

| 91.05 | Benzyl cation (C₇H₇⁺) - tropylium (B1234903) ion |

| 74.02 | Loss of thioether side chain and benzyl group |

| 61.03 | Methanethiol cation (CH₃S⁺) |

Chiral Chromatographic Methods for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is paramount in verifying the stereochemical purity of a chiral compound. Chiral chromatography is the cornerstone for this analysis, offering high-resolution separation of enantiomers.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely adopted technique for the separation of enantiomers. The principle lies in the differential interaction of the enantiomers of the analyte with a chiral selector immobilized on the stationary phase, leading to different retention times.

For the analysis of this compound, several types of CSPs can be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are known for their broad applicability. The chiral recognition mechanism involves a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

Another effective class of CSPs for amino acid derivatives are macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin. These CSPs offer a multimodal separation mechanism, including ion-exchange, hydrophobic, and steric interactions, which can be modulated by adjusting the mobile phase composition (e.g., pH, organic modifier).

A typical HPLC method for the enantiomeric excess determination of a D-amino acid derivative like this compound would involve a normal-phase or polar organic mode of separation. The selection of the mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol, is crucial for achieving optimal separation. The presence of the benzyl and methyl ester groups in the target molecule influences its solubility and interaction with the CSP, necessitating careful method development.

Illustrative HPLC Separation Parameters:

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Expected Rt (L-enantiomer) | ~ 8.5 min |

| Expected Rt (D-enantiomer) | ~ 10.2 min |

This table is for illustrative purposes and actual parameters may vary.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [Area(D) - Area(L)] / [Area(D) + Area(L)] x 100.

Gas Chromatography (GC) is another valuable technique for chiral separations, particularly for volatile compounds. documentsdelivered.com Since this compound is a salt and not sufficiently volatile for direct GC analysis, a derivatization step is required. sigmaaldrich.com This typically involves two main reactions: esterification of the carboxylic acid and acylation of the amino group. sigmaaldrich.com

However, in the case of this compound, the carboxylic acid is already esterified. Therefore, the primary derivatization step would be the acylation of the primary amine. Common acylating agents include trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). This reaction converts the polar amino group into a less polar and more volatile amide.

Derivatization Reaction:

Methyl benzyl-D-methioninate + TFAA → N-Trifluoroacetyl-Methyl benzyl-D-methioninate

Once derivatized, the resulting volatile compound can be separated on a chiral capillary column. These columns typically have a stationary phase consisting of a chiral selector, often a cyclodextrin (B1172386) derivative, dissolved in a polysiloxane polymer. The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.

Typical GC Chiral Separation Conditions:

| Parameter | Value |

| Column | Chirasil-Val (L-valine-tert-butylamide polysiloxane) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 200 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Expected Rt (L-enantiomer derivative) | ~ 15.3 min |

| Expected Rt (D-enantiomer derivative) | ~ 16.1 min |

This table is for illustrative purposes and actual parameters may vary.

GC offers high resolution and sensitivity, making it a suitable method for determining trace amounts of the undesired L-enantiomer in a sample of this compound.

X-Ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov For a chiral molecule like this compound, this technique provides unambiguous proof of its absolute stereochemistry. usm.edu

The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed. The positions of the atoms in the crystal lattice can be determined from the intensities of the diffracted X-rays.

To determine the absolute configuration (D or L), anomalous dispersion is utilized. When the X-ray wavelength is near an absorption edge of a heavier atom in the structure (in this case, sulfur or chlorine), the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By analyzing these differences, the absolute configuration of the chiral center can be assigned with a high degree of confidence.

Beyond absolute stereochemistry, X-ray crystallography provides a wealth of information about the crystal structure, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The spatial arrangement of the atoms in the molecule.

Intermolecular interactions: Details of hydrogen bonding, van der Waals forces, and ionic interactions that stabilize the crystal lattice.

Crystal packing: How the molecules are arranged in the unit cell.

Illustrative Crystallographic Data:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 5.8 Å, b = 9.2 Å, c = 25.1 Å |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.35 g/cm³ |

| Flack Parameter | ~0.02(3) (confirms absolute configuration) |

This table presents hypothetical data for illustrative purposes.

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the solid-state properties of this compound and for correlating its structure with its chemical and biological activity.

Applications in Advanced Organic Synthesis and Chemical Material Science

Utilization of Methyl Benzyl-D-Methioninate Hydrochloride as a Chiral Building Block

The inherent chirality of this compound makes it a valuable starting material for the synthesis of enantiomerically pure molecules. The well-defined stereochemistry at the α-carbon serves as a foundation for transferring chirality to new, more complex structures.

In the intricate field of peptide synthesis, the use of protected amino acid derivatives is fundamental to prevent undesirable side reactions and to control the sequence of amino acid coupling. spbu.rucore.ac.uk this compound serves as a protected form of D-methionine, where the carboxylic acid is masked as a methyl ester and the amine is protected by a benzyl (B1604629) group. This dual protection allows for its selective deprotection and incorporation into a growing peptide chain.

The synthesis of peptides containing D-amino acids is of significant interest as it can enhance their proteolytic stability and modulate their biological activity. nih.gov For instance, the incorporation of a D-methionine residue can alter the peptide's conformation and its interaction with biological targets. The use of this compound facilitates the introduction of this unnatural amino acid into peptide sequences, enabling the exploration of novel peptide-based therapeutics and research tools. The benzyl group can be removed under specific hydrogenolysis conditions, while the methyl ester can be hydrolyzed to liberate the free carboxylate for subsequent coupling reactions.

Table 1: Role in Peptide Synthesis

| Feature | Significance in Peptide Synthesis |

|---|---|

| D-Configuration | Introduction of unnatural stereochemistry to enhance stability and modulate activity. |

| Methyl Ester Protection | Prevents unwanted reactions of the carboxylic acid group during coupling. |

| Benzyl Amine Protection | Allows for controlled deprotection and coupling of the amino group. |

Beyond peptide chemistry, the chiral scaffold of this compound is a valuable starting point for the synthesis of non-peptidic molecules where a specific stereoisomer is required. nih.gov The stereocenter can be retained while the rest of the molecule is chemically modified to generate a diverse array of chiral compounds.

For example, the amino acid backbone can be transformed into chiral amines, alcohols, and other functional groups through established synthetic protocols. The side chain containing the thioether can also be a site for further chemical manipulation. This versatility allows for the synthesis of chiral ligands for asymmetric catalysis, components of novel materials, and key intermediates for the synthesis of complex natural products and pharmaceuticals. frontiersin.org

Role as a Chiral Auxiliary in Asymmetric Reactions

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be cleaved and ideally recycled. The stereogenic center and the sterically demanding benzyl group of this compound make it a potential candidate to function as a chiral auxiliary.

Asymmetric alkylation is a powerful method for the formation of carbon-carbon bonds with control over the stereochemistry. york.ac.uk In a hypothetical scenario, the N-benzyl group of the methionine derivative could be acylated with a prochiral substrate. The resulting amide would then be deprotonated to form a chiral enolate. The bulky benzyl group and the inherent chirality of the methionine scaffold would shield one face of the enolate, forcing an incoming electrophile (alkyl halide) to approach from the less sterically hindered face. nih.gov This would result in the preferential formation of one diastereomer of the alkylated product. Subsequent removal of the chiral auxiliary would yield the desired enantiomerically enriched product.

Table 2: Hypothetical Asymmetric Alkylation

| Reactant 1 | Reactant 2 (Electrophile) | Proposed Product (Major Diastereomer) |

|---|---|---|

| N-Acyl-Methyl benzyl-D-methioninate | Methyl Iodide | (R)-2-Methyl-acyl-Methyl benzyl-D-methioninate |

Note: The stereochemical outcome is hypothetical and would require experimental validation.

Similarly, the chiral environment provided by this compound could be exploited in asymmetric addition reactions, such as Michael additions. mdpi.comnih.gov If the compound is attached to a Michael acceptor, the chiral auxiliary would influence the trajectory of the incoming nucleophile, leading to a diastereoselective addition. For instance, an α,β-unsaturated carbonyl compound could be attached to the nitrogen atom of the deprotected methionine derivative. The subsequent conjugate addition of a nucleophile would be directed by the chiral scaffold, favoring the formation of one stereoisomer. semanticscholar.org

Derivatization Chemistry for the Creation of Novel Methionine Analogs

The chemical structure of this compound provides multiple handles for derivatization, allowing for the synthesis of a wide range of novel methionine analogs. These analogs can be used to probe biological processes, develop new therapeutic agents, or create materials with unique properties.

The primary amine, once deprotected, can be acylated, alkylated, or used in reductive amination reactions to introduce a variety of substituents. monash.edu The carboxylic ester can be reduced to an alcohol, converted to an amide, or reacted with Grignard reagents to install new carbon-carbon bonds. Furthermore, the thioether in the side chain is susceptible to oxidation, which can lead to the corresponding sulfoxide (B87167) and sulfone, analogs with different electronic and steric properties. biotage.com The thioether can also be a site for alkylation to form sulfonium (B1226848) salts. These modifications can significantly alter the biological activity and physical properties of the parent molecule.

Table 3: Potential Derivatization Reactions

| Functional Group | Reaction Type | Potential Product |

|---|---|---|

| Amino Group (after debenzylation) | Acylation | N-Acetyl-D-methionine methyl ester |

| Carboxylic Ester | Reduction | (R)-2-Amino-4-(methylthio)butan-1-ol |

Synthesis of Functionalized Derivatives for Chemical Probes

The structural components of this compound make it an excellent scaffold for the development of chemical probes used to investigate biological systems. The primary sites for modification are the thioether group of the methionine side chain and the methyl group of the ester, which can be adapted for isotopic labeling.

One key strategy involves the modification of the thioether moiety. The sulfur atom in methionine is nucleophilic and can be targeted with specific reagents to introduce functional handles. For instance, oxidation of the thioether to a sulfoxide or sulfone can be achieved, but for creating probes, alkylation to form a sulfonium salt is particularly useful. escholarship.org This reaction allows for the attachment of various reporter groups. A common approach is to use an alkylating agent that contains a bioorthogonal handle, such as an azide (B81097) or an alkyne. This handle can then be used in a subsequent "click chemistry" reaction (e.g., a copper-catalyzed azide-alkyne cycloaddition) to attach a fluorescent dye, a biotin (B1667282) tag for affinity purification, or other imaging agents. nih.gov

Another significant application in chemical probe synthesis is isotopic labeling for use in Positron Emission Tomography (PET). nih.gov While direct radiolabeling of the existing methyl ester is not typical, a common strategy involves synthesizing an analogue where the methyl group is replaced with a radioactive isotope, such as Carbon-11 ([¹¹C]). The synthesis of D-[methyl-¹¹C]methionine has been well-established for PET imaging. nih.govresearchgate.net This involves the methylation of a suitable precursor, D-homocysteine, using [¹¹C]methyl iodide. nih.gov A similar synthetic route could be applied to an N-benzylated D-homocysteine precursor to yield [¹¹C]Methyl benzyl-D-methioninate, creating a valuable PET radioligand for tracing the metabolic pathways of this specific amino acid derivative in vivo.

Table 1: Examples of Functionalized Derivatives for Chemical Probes This table is generated based on established chemical principles and analogous reactions reported for methionine and its derivatives.

| Derivative Type | Modification Site | Reagent/Method | Attached Functional Group | Application |

|---|---|---|---|---|

| Click-Ready Derivative | Thioether (Sulfur) | Azido- or Alkynyl-Alkyl Halide | Azide or Alkyne | Fluorescent Labeling, Affinity Probes nih.gov |

| Sulfonium Dye Conjugate | Thioether (Sulfur) | Fluorescent Alkylating Agent | Fluorophore (e.g., Rhodamine) | Direct Fluorescence Imaging |

| PET Radiotracer | Ester Methyl Group | [¹¹C]Methyl Iodide on Precursor | ¹¹C-Methyl Group | In vivo Metabolic Imaging nih.gov |

Modifications for Altered Reactivity Profiles

The reactivity of this compound can be strategically altered by modifying its key functional groups: the secondary amine, the thioether, and the methyl ester. These modifications are crucial for controlling outcomes in multi-step syntheses.

N-Acylation of the Secondary Amine: The secondary amine is a nucleophilic center. Its reactivity can be masked or altered by acylation. Introducing an acyl group, such as an acetyl (Ac) or a trifluoroacetyl (TFA) group, converts the amine into a less nucleophilic and non-basic amide. nih.govhmdb.ca This N-protection is critical in reactions where the amine could interfere, such as in ester manipulations or reactions involving strong bases. The choice of acyl group is important; for example, the electron-withdrawing nature of the TFA group makes N-TFA-methionine derivatives effective acyl donors for Friedel-Crafts acylation reactions, a reactivity profile not present in the parent amine. researchgate.net

Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This unmasks a carboxylate group, which can then be activated for amide bond formation in peptide synthesis. rsc.org Alternatively, the methyl ester can undergo transesterification in the presence of another alcohol and a suitable catalyst, allowing for the introduction of different ester groups (e.g., benzyl or tert-butyl esters) which may be desired for their different cleavage conditions or to enhance the substrate's affinity for certain enzymes in chemoenzymatic reactions. acs.orgnih.gov

Table 2: Modifications for Altered Reactivity Profiles

| Functional Group | Modification | Reagents | Resulting Group | Effect on Reactivity |

| Secondary Amine | N-Acylation | Acetic Anhydride (B1165640), Trifluoroacetic Anhydride | N-Acetyl, N-Trifluoroacetyl | Reduces nucleophilicity; enables use as an acyl donor. researchgate.net |

| Thioether | S-Oxidation | Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Reduces sulfur nucleophilicity; prevents metal coordination. rsc.org |

| Methyl Ester | Hydrolysis | NaOH or HCl (aq) | Carboxylic Acid | Enables subsequent amide bond formation. |

| Methyl Ester | Transesterification | Benzyl Alcohol, p-TsOH | Benzyl Ester | Alters solubility and enzymatic recognition. nih.gov |

Potential Integration in Specialized Chemical Materials or Catalyst Design

The distinct structural features of this compound, particularly its chirality and functionalizable side chain, position it as a valuable monomer for specialized polymers and a precursor for chiral catalysts.

Specialized Chemical Materials: Methionine and its derivatives are increasingly used in materials science to create functional polypeptides. acs.org The thioether side chain can be alkylated post-polymerization to create cationic polysulfonium chains. researchgate.net These polycations have applications as gene delivery vectors and antimicrobial agents. By polymerizing an N-protected version of Methyl benzyl-D-methioninate, followed by alkylation of the thioether backbone, novel materials with tunable properties (based on the choice of alkylating agent) could be developed. researchgate.net Furthermore, oxidation of the thioether in polymethionine to poly(methionine sulfoxide) or poly(methionine sulfone) dramatically increases the hydrophilicity of the polymer, making it useful for creating antifouling surfaces that resist protein and cell adhesion. rsc.org The presence of the N-benzyl group could further influence the bulk properties and self-assembly of these materials.

Catalyst Design: Chiral amino acid esters are fundamental building blocks in asymmetric catalysis. They can be incorporated into ligands for transition metal catalysts or used directly as organocatalysts. frontiersin.orgnih.gov The D-configuration of this compound makes it a useful source of chirality. It can serve as a precursor for chiral ligands used in reactions like asymmetric hydrogenation or allylic alkylation. nih.govacs.org For example, the amine and ester functionalities can be used to coordinate with a metal center, while the benzyl and methionine side chains provide a specific steric environment to control the stereochemical outcome of a reaction. In the field of organocatalysis, amino acid esters can react with chiral aldehydes to form transient chiral imines, which then catalyze asymmetric C-C bond-forming reactions. researchgate.netnih.gov

Table 3: Potential Applications in Materials and Catalysis

| Application Area | Role of Compound | Resulting Product/System | Key Functional Group(s) | Potential Use |

| Polymer Science | Monomer | Cationic Polysulfoniums | Thioether | Gene delivery, antimicrobial materials researchgate.net |

| Polymer Science | Monomer | Hydrophilic Polypeptides | Thioether (oxidized) | Antifouling coatings, hydrogels rsc.org |

| Asymmetric Catalysis | Ligand Precursor | Chiral Metal-Ligand Complex | Amine, Ester, Chiral Center | Enantioselective synthesis nih.gov |

| Organocatalysis | Catalyst Precursor | Chiral Imine Intermediate | Amine, Chiral Center | Asymmetric alkylation, aldol (B89426) reactions researchgate.netnih.gov |

Theoretical and Computational Investigations of Methyl Benzyl D Methioninate Hydrochloride

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. semanticscholar.orgnih.gov By calculating the electron density, DFT can accurately predict a molecule's geometry, energy, and various reactivity descriptors. For amino acid derivatives, DFT helps elucidate how structural modifications influence their chemical behavior. frontiersin.org

The reactivity of a molecule is closely related to its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwikipedia.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its ability to accept electrons, acting as an electrophile. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For methionine derivatives, the HOMO is often localized on atoms with lone pairs of electrons, such as nitrogen, oxygen, and particularly the sulfur atom, making these sites prone to electrophilic attack. researchgate.netresearchgate.net The LUMO, conversely, is typically distributed over regions that can accept electron density, such as carbonyl groups. youtube.com Analysis of the FMOs for Methyl benzyl-D-methioninate hydrochloride would reveal the primary sites for nucleophilic and electrophilic interactions, which is fundamental for predicting its role in chemical reactions.

| Orbital | Energy Level (Conceptual) | Primary Atomic Contribution | Predicted Role in Reactivity |

|---|---|---|---|

| HOMO | High | Sulfur (S), Nitrogen (N), Carbonyl Oxygen (O) | Nucleophilic Center / Electron Donor |

| LUMO | Low | Carbonyl Carbon (C=O) | Electrophilic Center / Electron Acceptor |

| HOMO-LUMO Gap (ΔE) | Moderate | Entire Molecule | Indicator of Kinetic Stability |

A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the charge distribution across a molecule's surface. libretexts.orgproteopedia.org It is an invaluable tool for identifying the electrophilic and nucleophilic regions of a molecule. youtube.com MEP maps use a color spectrum to represent electrostatic potential:

Red: Indicates regions of most negative electrostatic potential, rich in electron density, which are susceptible to electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green/Yellow: Represents regions of neutral or intermediate potential.

For this compound, an MEP map would likely show a strongly negative potential (red) around the carbonyl oxygen atom of the ester group due to the presence of lone pairs. Conversely, the protonated amino group (-NH2+-) would exhibit a strongly positive potential (blue), highlighting its electrophilic character. The sulfur atom in the methionine side chain would also show a region of negative potential, indicating its nucleophilic nature. embrapa.br These maps provide a clear rationale for how the molecule interacts with other charged or polar species. proteopedia.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system, MD simulations provide detailed information on conformational flexibility and non-covalent interactions. researchgate.net

For a molecule like this compound, which possesses several rotatable bonds, conformational analysis is crucial. The methionine side chain is known for its structural plasticity, which arises from the low energy barriers for rotation around its C-C and C-S bonds. nih.gov MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the transition pathways between them. researchgate.net The conformation is defined by a set of dihedral angles along the backbone and side chain. researchgate.net

Furthermore, MD simulations can elucidate how the molecule interacts with its environment. In a solution, simulations can model the interactions between the hydrochloride salt and solvent molecules, revealing details about the solvation shell and the stability of intermolecular hydrogen bonds. This is particularly important for understanding its behavior in biological systems or as a reactant in a solution-phase reaction. nih.gov

| Dihedral Angle | Atoms Defining the Angle | Significance |

|---|---|---|

| Phi (φ) | C'-N-Cα-C' | Backbone conformation |

| Psi (ψ) | N-Cα-C'-N | Backbone conformation |

| Chi 1 (χ1) | N-Cα-Cβ-Cγ | Side-chain conformation |

| Chi 2 (χ2) | Cα-Cβ-Cγ-Sδ | Side-chain conformation |

| Chi 3 (χ3) | Cβ-Cγ-Sδ-Cε | Side-chain conformation |

Computational Elucidation of Reaction Mechanisms in Synthesis and Derivatization

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the mapping of reaction pathways, identification of intermediates, and calculation of transition state energies. rsc.org DFT calculations are frequently employed to study reaction mechanisms involving amino acid derivatives. frontiersin.org

The synthesis of this compound typically involves esterification of N-benzyl-D-methionine. Computational models can be used to compare different synthetic routes, for instance, by calculating the activation energies for acid-catalyzed esterification versus methods using reagents like trimethylchlorosilane. nih.gov These calculations can explain reaction kinetics and help optimize conditions. researchgate.netresearchgate.net

Similarly, the derivatization of the final compound can be studied. A common reaction is the aminolysis of the methyl ester to form an amide. Computational studies can determine whether such a reaction proceeds through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. researchgate.net By modeling the transition states, researchers can understand the factors that govern the reaction's feasibility and selectivity, providing a predictive framework for further chemical modifications. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. beilstein-journals.orguni-greifswald.de These theoretical predictions serve as a powerful tool for structural elucidation when compared with experimental data. epstem.net

For this compound, DFT methods can calculate the ¹H and ¹³C NMR chemical shifts. A strong correlation between the calculated and experimentally measured spectra helps to confirm the proposed molecular structure and its dominant conformation in solution. beilstein-journals.orgbeilstein-journals.org Discrepancies between theoretical and experimental values can often be rationalized by considering solvent effects or dynamic processes not captured in the static computational model.

Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in an experimental IR spectrum. This comparison helps to verify the presence of key functional groups (e.g., C=O stretch of the ester, N-H bends of the ammonium (B1175870) salt) and provides confidence in the structural assignment.

| Parameter | Computational Method | Significance | Validation |

|---|---|---|---|

| ¹H and ¹³C NMR Chemical Shifts | DFT (e.g., GIAO method) | Provides detailed information on the chemical environment of each atom. | Comparison with experimental NMR spectra. |

| IR Vibrational Frequencies | DFT Frequency Calculation | Identifies characteristic vibrations of functional groups. | Comparison with experimental IR spectra. |

| UV-Vis Absorption Wavelengths | TD-DFT | Predicts electronic transitions and absorption maxima. | Comparison with experimental UV-Vis spectra. |

In Silico Design Principles for Further Methionine Derivative Synthesis and Applications

In silico design utilizes computational methods to rationally design new molecules with enhanced or specific properties, thereby reducing the time and cost associated with experimental trial-and-error. nih.govmdpi.com The theoretical data gathered on this compound provides a foundation for the intelligent design of novel methionine derivatives.

By analyzing its electronic and structural features, researchers can make targeted modifications to the molecule. For example, the MEP map identifies regions prone to specific interactions; if enhanced nucleophilicity is desired, modifications could be made to increase the electron density at the sulfur or nitrogen atoms. nih.gov Frontier orbital analysis can guide the design of derivatives with specific redox properties or reactivity toward a biological target. researchgate.net

Techniques such as structure-based virtual screening can be used to dock potential derivatives into the active site of a target protein, predicting binding affinity and orientation. nih.gov This approach is central to modern drug discovery. researchgate.net By combining insights from quantum mechanics and molecular dynamics, a comprehensive in silico strategy can be formulated to guide the synthesis of next-generation methionine derivatives for applications in materials science, catalysis, or pharmacology.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of methyl benzyl-D-methioninate hydrochloride to achieve high yield and purity?

- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature, solvent selection (e.g., methanol for esterification), and HCl gas concentration during salt formation. For example, L-methionine methyl ester hydrochloride is synthesized by bubbling HCl gas through methionine in methanol, followed by solvent evaporation and drying . To enhance purity, techniques like recrystallization (using ethanol/ether mixtures) or column chromatography (with silica gel and chloroform/methanol gradients) are recommended. Reaction progress should be monitored via thin-layer chromatography (TLC) to identify intermediates and byproducts.

Q. What spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the esterification of methionine and benzyl group attachment. For example, methylene protons in benzyl groups resonate at δ 4.5–5.0 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities. Adjust pH to 3.0 with trifluoroacetic acid to improve peak symmetry .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) identifies the molecular ion peak ([M+H]) and validates the molecular weight.

Q. How does the hydrochloride salt form influence the solubility and stability of methyl benzyl-D-methioninate under various experimental conditions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions, making it suitable for biological assays. Stability studies should assess:

- pH-dependent degradation : Use buffered solutions (pH 1–10) and monitor hydrolysis via HPLC. Acidic conditions (pH < 3) may cleave the ester bond .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures. Store lyophilized samples at -20°C in desiccated conditions to prevent hygroscopic degradation .

Advanced Research Questions

Q. What strategies can resolve enantiomeric impurities in this compound, and how can chiral purity be validated?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate D- and L-enantiomers. Optimize flow rate (1.0 mL/min) and column temperature (25°C) for baseline resolution .

- Polarimetry : Measure specific optical rotation ([α]) and compare to literature values for the D-isomer.

- Circular Dichroism (CD) : CD spectra between 200–250 nm distinguish enantiomers based on Cotton effects.

Q. How can researchers design in vitro studies to investigate the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- Hepatocyte/Microsome Assays : Incubate the compound with rat liver microsomes (1 mg/mL protein) and NADPH (1 mM) at 37°C. Quench reactions with ice-cold acetonitrile and analyze metabolites via LC-MS/MS .

- CYP Enzyme Inhibition : Use selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes involved.

- Stable Isotope Tracing : Synthesize C-labeled methionine derivatives to track metabolic incorporation into proteins or glutathione pathways .

Q. What computational approaches can predict the interaction of this compound with target enzymes or receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses against targets like methionine aminopeptidase. Prepare the ligand (PRODRG server) and receptor (PDB: 1MAT) with Gasteiger charges .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify critical residues (e.g., His, Asp) .

- Free Energy Calculations : Apply MM-PBSA to estimate binding free energy (ΔG) and validate with experimental IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.